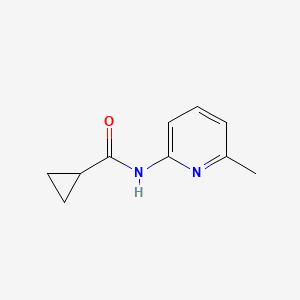

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide

Description

Contextualization within the Cyclopropanecarboxamide (B1202528) Class

The cyclopropanecarboxamide scaffold is characterized by a cyclopropyl (B3062369) ring attached to a carboxamide group. Cyclopropanecarboxamides are a recognized class of compounds in organic chemistry. nih.govtcichemicals.com The cyclopropyl group, a three-membered carbon ring, imparts conformational rigidity and a unique electronic character to molecules. This rigidity can be advantageous in drug design, as it can help to lock a molecule into a specific conformation that is optimal for binding to a biological target.

| Property | Description |

| Structural Feature | A cyclopropyl ring bonded to a carboxamide functional group. |

| Key Attributes | Conformational rigidity, metabolic stability, and the ability to act as a bioisostere for other chemical groups. |

| Applications | Found in various biologically active molecules, including pharmaceuticals and agrochemicals. |

Overview of the Pyridine (B92270) Moiety in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and versatile scaffold in medicinal chemistry. nih.govsarchemlabs.com Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, basicity, and ability to form hydrogen bonds. pharmaguideline.comrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. nih.gov Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's properties. nih.gov A vast number of FDA-approved drugs contain a pyridine moiety, highlighting its importance in the development of new therapeutics. nih.gov

| Attribute | Significance in Medicinal Chemistry |

| Structure | A six-membered aromatic ring containing one nitrogen atom. pharmaguideline.com |

| Properties | The nitrogen atom imparts polarity and the ability to act as a hydrogen bond acceptor. nih.gov |

| Versatility | The ring can be easily functionalized to modify a compound's biological activity and pharmacokinetic profile. nih.gov |

| Prevalence | A core component in a wide array of approved pharmaceutical agents. nih.govrsc.org |

Historical Development and Significance of N-Aryl/Heteroaryl Amide Structures

The N-aryl/heteroaryl amide linkage is a fundamental structural unit in a multitude of organic compounds, including many pharmaceuticals. mdpi.com Amide bonds are a cornerstone of peptide and protein structures, and their synthetic analogues have been instrumental in the development of new drugs. mdpi.com The synthesis of N-aryl amides has been a subject of extensive research, with numerous methods developed to facilitate their formation. nih.gov These structures are known for their chemical stability and their ability to participate in hydrogen bonding, which are desirable features for bioactive molecules. stereoelectronics.org The incorporation of an aromatic or heteroaromatic ring directly attached to the amide nitrogen can influence the molecule's electronic properties and steric profile, which in turn can affect its biological activity. nih.gov

Academic Research Landscape and Unexplored Avenues for N-(6-Methylpyridin-2-yl)cyclopropanecarboxamide

While the individual components of this compound are well-studied, dedicated research on this specific compound is not extensively documented in publicly available literature. However, the existing body of research on related structures provides a roadmap for potential areas of investigation. For instance, compounds containing both cyclopropane (B1198618) and pyridine motifs have been explored for their potential in treating diseases such as cystic fibrosis. google.com

The synthesis of related 1-(6-methylpyridin-2-yl)cyclopropanecarboxylic acid and 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid has been documented, suggesting that the synthesis of this compound is chemically feasible. bldpharm.comchemsrc.com The exploration of its biological activity could be a fruitful area of research. Given the prevalence of its constituent scaffolds in medicinal chemistry, it is plausible that this compound could exhibit interesting biological properties. Future research could focus on its synthesis, characterization, and screening for various biological activities, such as enzyme inhibition or receptor binding. Furthermore, computational studies could be employed to predict its properties and potential biological targets. The lack of extensive data on this specific molecule presents an opportunity for novel research and discovery.

Structure

3D Structure

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-2-4-9(11-7)12-10(13)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEAYYGIRHIRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 6 Methylpyridin 2 Yl Cyclopropanecarboxamide

Retrosynthetic Analysis of the N-(6-Methylpyridin-2-yl)cyclopropanecarboxamide Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule to identify potential starting materials. The most evident disconnection for this compound is the amide C-N bond. This primary disconnection simplifies the molecule into two key synthons: a nucleophilic amine and an electrophilic carboxylic acid derivative.

This leads to two commercially available or readily synthesizable precursors:

2-amino-6-methylpyridine (B158447): The aromatic amine component.

Cyclopropanecarboxylic acid: The acyl component.

Further disconnection of these precursors can be envisioned. 2-amino-6-methylpyridine can be retrosynthetically derived from 2-halo-6-methylpyridine through a C-N bond formation step. Cyclopropanecarboxylic acid can be traced back to precursors like γ-butyrolactone or α,β-unsaturated esters, which can undergo cyclization. This analysis maps out a clear synthetic pathway, focusing on the crucial amide bond formation as the final key step.

Classical Synthetic Approaches for Amide Bond Formation

Traditional methods for forming amide bonds are well-established and widely employed due to their reliability and scalability. These approaches typically involve the activation of the carboxylic acid component to enhance its electrophilicity towards the amine nucleophile.

A highly effective method for amide synthesis involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride.

Via Acid Chlorides: Cyclopropanecarboxylic acid can be readily converted to cyclopropanecarbonyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgcore.ac.uk The reaction with thionyl chloride is typically performed by heating the mixture, with the completion of the reaction indicated by the cessation of gas evolution. wikipedia.org The resulting acid chloride is a potent electrophile that reacts readily with 2-amino-6-methylpyridine. This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the coupling. mdpi.com

Via Mixed Anhydrides: Another activation strategy is the formation of a mixed anhydride (B1165640). organic-chemistry.org This is achieved by reacting cyclopropanecarboxylic acid with a chloroformate (e.g., ethyl chloroformate) or another acid chloride (e.g., pivaloyl chloride) in the presence of a base. libretexts.org The mixed anhydride contains a highly activated carbonyl group that is susceptible to nucleophilic attack by 2-amino-6-methylpyridine, leading to the formation of the desired amide and releasing the other carboxylate as a leaving group. This method offers a milder alternative to acid chlorides.

Direct amidation involves the coupling of a carboxylic acid and an amine in a single step using a stoichiometric activating agent, commonly referred to as a coupling reagent. These reagents generate a highly reactive intermediate in situ, which is then consumed by the amine. This approach avoids the isolation of harsh intermediates like acid chlorides.

Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium/guanidinium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). mdpi.comnih.gov The reactions are typically performed in aprotic polar solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) and require an organic base to facilitate the reaction. nih.gov The choice of reagent, base, and solvent can significantly impact the reaction's efficiency and yield. nih.gov

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | Et₃N | DMF | 18 | 49 |

| HATU | DIPEA | THF | 16 | 75 |

| HATU | DIPEA | DMF | 12 | 85 |

| HBTU | Et₃N | THF | 20 | 48 |

| HBTU | Et₃N | DMF | 18 | 51 |

| HBTU | DIPEA | THF | 16 | 68 |

| HBTU | DIPEA | DMF | 12 | 72 |

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. These approaches are particularly relevant for the synthesis of the precursors of this compound.

The synthesis of the 2-amino-6-methylpyridine precursor can be efficiently achieved using advanced catalytic methods. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgmdpi.com This reaction is highly versatile for coupling aryl halides with amines. wikipedia.org

In a synthetic context, 2-bromo-6-methylpyridine (B113505) can be coupled with an ammonia (B1221849) equivalent or a protected amine using a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, BrettPhos), and a base (e.g., sodium tert-butoxide). mit.edu The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated pyridine product and regenerate the catalyst. mit.edu This method provides a direct and efficient route to substituted aminopyridines, often with high yields and excellent functional group compatibility. wikipedia.org

The synthesis of the cyclopropanecarboxylic acid core can be accomplished using various advanced cyclopropanation techniques. While the parent molecule is achiral, stereoselective methods are crucial for creating substituted or chiral cyclopropane (B1198618) derivatives.

Samarium-Promoted Cyclopropanation: A direct and stereospecific method involves the reaction of α,β-unsaturated carboxylic acids with samarium metal and iodoform (B1672029) (CHI₃). This process generates samarium carbenoid intermediates that add selectively to the double bond, eliminating the need for protecting groups on the carboxylic acid.

Transition Metal-Catalyzed Decomposition of Diazo Compounds: A widely used method involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium complexes). mdpi.com The metal catalyst facilitates the formation of a metal-carbene intermediate, which then transfers to the alkene to form the cyclopropane ring. The use of chiral ligands on the metal catalyst can induce high levels of stereoselectivity.

Nucleophilic Addition-Ring Closure: This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated ester, followed by an intramolecular ring-closing reaction. mdpi.com For example, the reaction of a Michael acceptor with a sulfur or phosphorus ylide can generate a cyclopropane ring in a stereoselective manner.

These advanced catalytic methods offer powerful tools for the efficient and selective synthesis of the key building blocks required for the assembly of this compound.

Stereochemical Control and Chiral Synthesis of Cyclopropane Moiety

The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of the cyclopropane ring in derivatives like this compound is of significant interest. Both metal-catalyzed and biocatalytic approaches have shown promise in achieving high levels of stereocontrol in the formation of cyclopropane rings on similar scaffolds.

Metal-Catalyzed Asymmetric Cyclopropanation:

Transition metal catalysis, particularly with rhodium and ruthenium complexes, is a well-established method for the asymmetric cyclopropanation of olefins. acs.orgacs.orgacs.org Chiral ligands coordinate to the metal center, creating a chiral environment that directs the enantioselectivity of the carbene transfer from a diazo compound to an olefin. For the synthesis of the chiral cyclopropane core of this compound, a plausible strategy involves the cyclopropanation of a vinylpyridine derivative. For instance, the reaction of 2-vinyl-6-methylpyridine with a diazoacetate in the presence of a chiral catalyst could yield the desired cyclopropylpyridine core with high enantiomeric excess. Subsequent amidation would then lead to the final product.

| Catalyst Type | Ligand | Olefin Substrate | Diazo Reagent | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |

| Rhodium(II) | Chiral Carboxamidates | Styrene | Ethyl diazoacetate | >95:5 | up to 99% |

| Ruthenium(II) | Pheox | Various Olefins | Diazosulfones | High trans-selectivity | up to 98% |

| Iron(II) | Chiral Bis(imino)pyridine | Arylalkenes | α-Diazoacetonitrile | up to 93:7 | up to 98% |

Biocatalytic Asymmetric Cyclopropanation:

Engineered enzymes, particularly hemoproteins like myoglobin (B1173299) and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation. wpmucdn.comnih.govcaltech.edunih.govresearchgate.net These enzymes can be engineered to accept non-natural substrates and catalyze carbene transfer reactions with exceptional levels of stereocontrol. A chemoenzymatic approach could involve the biocatalytic cyclopropanation of 2-vinyl-6-methylpyridine using an engineered enzyme and a suitable diazo reagent, followed by chemical steps to form the amide bond. nih.govrochester.edumdpi.com This strategy offers the potential for high enantiopurity and environmentally benign reaction conditions. Recent studies have demonstrated the use of engineered myoglobins for the highly stereoselective cyclopropanation of various olefins, including those with pyridine moieties, using pyridotriazoles as stable carbene precursors. wpmucdn.comnih.gov

| Enzyme | Carbene Precursor | Olefin Substrate | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) |

| Engineered Myoglobin | Pyridotriazoles | Styrenes, Acrylates | High | High, Enantiodivergent |

| Engineered Cytochrome P450 | Diazoesters | Styrenes | High | High |

Post-Synthetic Modifications and Derivatization Strategies of the this compound Skeleton

Post-synthetic modification allows for the diversification of the core structure of this compound, enabling the exploration of structure-activity relationships and the development of analogues with tailored properties. worktribe.com Modifications can be targeted at the pyridine ring, the cyclopropane ring, or the amide linker.

The pyridine ring is susceptible to various chemical transformations, although its electron-deficient nature can influence reactivity.

C-H Functionalization: Direct C-H activation has become a powerful tool for the late-stage functionalization of heterocyclic compounds. nih.goveurekaselect.comrsc.orgresearchgate.net Transition metal-catalyzed C-H arylation, alkylation, or borylation could potentially be applied to the pyridine ring of this compound. nih.gov The directing effect of the amide group could influence the regioselectivity of these reactions.

Photoredox Catalysis: Visible-light photoredox catalysis offers mild conditions for the functionalization of pyridines. iciq.orgresearchgate.netacs.org This methodology can be used to generate pyridinyl radicals that can couple with a variety of radical precursors, allowing for the introduction of diverse substituents onto the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): While challenging on an unactivated pyridine ring, SNAr can be facilitated by the introduction of electron-withdrawing groups or by conversion of the pyridine to a pyridinium (B92312) salt. researchgate.net This would allow for the displacement of a leaving group (e.g., a halogen) by a nucleophile.

The strained three-membered ring of the cyclopropane moiety offers unique opportunities for chemical modification.

C-H Functionalization: Palladium-catalyzed C(sp³)–H arylation of cyclopropanes has been reported, often directed by a nearby functional group. wpmucdn.com The amide group in this compound could potentially direct C-H activation at one of the cyclopropyl (B3062369) carbons.

Ring-Opening Reactions: The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions under various conditions. nih.govresearchgate.netwikipedia.orgrsc.orgnih.gov Treatment with electrophiles, nucleophiles, or radical initiators can lead to the formation of 1,3-difunctionalized acyclic products. nih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions would be crucial considerations. For example, photoredox-catalyzed ring-opening functionalization of aryl cyclopropanes has been demonstrated. nih.gov

| Reagent/Catalyst | Transformation | Product Type |

| Pd(II) catalyst / Aryl boronic acid | C(sp³)–H Arylation | Arylated cyclopropane |

| Electrophile (e.g., Br₂) | Electrophilic Ring-Opening | 1,3-Dihalogenated alkane |

| Nucleophile (e.g., R₂NH) | Nucleophilic Ring-Opening | γ-Amino amide |

| Photoredox catalyst / Radical precursor | Radical Ring-Opening | 1,3-Difunctionalized alkane |

The amide bond itself can be a target for modification, although its stability can make this challenging.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield cyclopropanecarboxylic acid and 2-amino-6-methylpyridine. These fragments can then be used to synthesize new derivatives.

Reduction: The amide can be reduced to the corresponding amine, N-(6-methylpyridin-2-yl)cyclopropylmethanamine, using strong reducing agents like lithium aluminum hydride. This transformation alters the electronic and steric properties of the linker.

N-Alkylation/N-Arylation: While direct N-alkylation or N-arylation of the amide nitrogen is generally difficult, it could potentially be achieved after deprotonation with a strong base.

Amide Bond Activation: Recent advances in catalysis have enabled the activation of the typically inert N-C(O) amide bond, allowing for transformations such as transamidation or conversion to other functional groups. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies of N 6 Methylpyridin 2 Yl Cyclopropanecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For N-(6-methylpyridin-2-yl)cyclopropanecarboxamide, a full suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Two-dimensional NMR techniques are indispensable for mapping the intricate network of covalent bonds and spatial proximities.

Correlation Spectrometry (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the methine and methylene protons of the cyclopropyl (B3062369) ring. Additionally, couplings between the aromatic protons on the pyridine (B92270) ring (at positions 3, 4, and 5) would confirm their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon atom that bears a proton, such as the CH group of the cyclopropane (B1198618), the CH₂ groups of the cyclopropane, the methyl group, and the aromatic CH groups of the pyridine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range (2-3 bond) C-H correlations. This is vital for assembling the molecular fragments. For instance, a correlation from the amide proton (N-H) to the cyclopropyl carbons and the carbonyl carbon would confirm the amide linkage. Furthermore, correlations from the pyridine protons to the amide carbonyl carbon would establish the connection between the pyridine ring and the amide group.

Nuclear Overhauser Effect Spectrometry (NOESY): NOESY experiments map spatial proximities between protons. A key NOESY correlation would be expected between the pyridine proton at position 3 and the amide N-H proton, which would provide insights into the molecule's preferred conformation around the N-C(aryl) bond. Correlations between the methyl protons and the pyridine proton at position 5 would also be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| Amide (N-H) | ¹H | ~8.0-9.0 | - | C=O, C2 (Pyridine), Cyclopropyl CH |

| Carbonyl (C=O) | ¹³C | - | ~170-175 | - |

| Cyclopropyl CH | ¹H / ¹³C | ~1.5-2.0 | ~15-20 | C=O, Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | ¹H / ¹³C | ~0.8-1.2 | ~8-12 | C=O, Cyclopropyl CH |

| Pyridine C2 | ¹³C | - | ~150-155 | - |

| Pyridine C3 | ¹H / ¹³C | ~7.8-8.2 | ~115-120 | C5, C2, C4 |

| Pyridine C4 | ¹H / ¹³C | ~7.5-7.8 | ~135-140 | C2, C6, C5 |

| Pyridine C5 | ¹H / ¹³C | ~6.9-7.2 | ~110-115 | C3, C4, C6-CH₃ |

| Pyridine C6 | ¹³C | - | ~155-160 | - |

| Methyl (CH₃) | ¹H / ¹³C | ~2.4-2.6 | ~20-25 | C6, C5 |

Solid-State NMR (ssNMR) provides information about the molecule in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Chemical shift anisotropies observed in the solid state can provide further details on the local electronic environment.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental formula of a compound with high accuracy. For this compound (C₁₀H₁₂N₂O), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value, typically with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. This provides corroborating evidence for the proposed structure. Key fragmentation patterns would likely involve:

Loss of the cyclopropyl group: Cleavage of the amide bond could lead to the formation of a fragment corresponding to the 6-methyl-2-aminopyridine cation.

McLafferty-type rearrangements: If sterically feasible, fragmentation involving the cyclopropyl and carbonyl groups could occur.

Cleavage of the pyridine ring: High-energy fragmentation could lead to the characteristic fragmentation of the pyridine ring system.

X-Ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. By obtaining suitable crystals, this technique can provide precise bond lengths, bond angles, and torsion angles. It would unambiguously confirm the connectivity of the 6-methylpyridine and cyclopropanecarboxamide (B1202528) moieties. Furthermore, it would reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. As the molecule is achiral, absolute and relative stereochemistry determination is not applicable.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands. A strong band around 1670-1690 cm⁻¹ would correspond to the C=O (amide I) stretching vibration. The N-H stretching vibration would appear as a sharp band in the 3200-3400 cm⁻¹ region. C-H stretching vibrations from the aromatic pyridine ring and the aliphatic cyclopropyl and methyl groups would be observed around 2900-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations of the pyridine moiety would be particularly prominent in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The symmetric breathing modes of the cyclopropyl ring would also give rise to characteristic Raman signals.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H Stretch | Amide | 3200-3400 | FT-IR |

| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | Cyclopropyl, Methyl | 2900-3000 | FT-IR, Raman |

| C=O Stretch (Amide I) | Amide | 1670-1690 | FT-IR |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | FT-IR, Raman |

| N-H Bend (Amide II) | Amide | 1510-1550 | FT-IR |

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation

Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. Since this compound is an achiral molecule and does not possess any stereocenters, it will not exhibit a signal in ECD or ORD experiments. These techniques would therefore not be applicable for the stereochemical analysis of this particular compound.

Computational and Theoretical Chemistry of N 6 Methylpyridin 2 Yl Cyclopropanecarboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various ground-state properties. For N-(6-methylpyridin-2-yl)cyclopropanecarboxamide, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated, such as the total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and how it might interact with its environment.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

| Total Energy | [Value] a.u. |

| Dipole Moment | [Value] Debye |

| Ionization Potential | [Value] eV |

| Electron Affinity | [Value] eV |

Note: The values in this table are hypothetical and serve as an example of what a DFT analysis would provide.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.netwolfram.com In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas rich in electrons, such as around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would indicate electron-deficient areas, such as around the hydrogen atoms of the amide group, which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, an FMO analysis would help in understanding its reactivity in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

Note: The values in this table are hypothetical and serve as an example of what an FMO analysis would provide.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional conformation. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis involves systematically exploring these different conformations to identify the most stable (lowest energy) ones. A Potential Energy Surface (PES) map can be generated by plotting the energy of the molecule as a function of the rotation around one or more of these bonds. This map would reveal the energy barriers between different conformations and the preferred shapes of the molecule.

Molecular Dynamics Simulations to Elucidate Solution-Phase Behavior and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.commdpi.com An MD simulation of this compound in a solvent, such as water, would provide insights into its flexibility and how it interacts with solvent molecules. This is crucial for understanding its behavior in a biological environment. The simulation would track the movements of all atoms in the system, revealing how the molecule's conformation changes over time and how it forms hydrogen bonds or other interactions with the surrounding solvent.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when it binds to a target protein. nih.govmdpi.com If this compound is being investigated as a potential drug, molecular docking could be used to predict how it might bind to a specific biological target, such as an enzyme or a receptor. The docking process involves placing the ligand in the binding site of the protein and calculating the binding affinity. This provides a prediction of how strongly the ligand will bind to the target. The resulting model would show the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Binding Affinity | [Value] kcal/mol |

| Interacting Residues | [List of Amino Acid Residues] |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, etc. |

Note: The values in this table are hypothetical and serve as an example of what a molecular docking study would provide.

Prediction of Binding Modes with Putative Biological Targets

The prediction of how a small molecule like this compound might interact with a biological target, such as a protein or enzyme, is a cornerstone of modern drug discovery. This is typically achieved through computational techniques like molecular docking and molecular dynamics simulations.

Molecular docking algorithms would predict the preferred orientation of the compound when bound to a specific receptor, generating a series of possible binding poses. These poses are then scored based on factors like intermolecular forces and geometric complementarity. Molecular dynamics simulations could further refine these predictions, providing a dynamic view of the ligand-receptor complex over time and helping to assess the stability of the predicted binding mode.

As there are no published studies on the biological targets of this compound, no specific binding mode predictions can be reported. A hypothetical data table illustrating the type of information that would be generated from such a study is presented below.

Illustrative Data Table: Predicted Binding Affinities for this compound with Hypothetical Targets

| Putative Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Target A | Data not available | Data not available |

| Target B | Data not available | Data not available |

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions would likely involve hydrogen bonding and pi-stacking. The amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), while the methylpyridine ring provides a source for pi-stacking interactions with aromatic residues in a binding pocket.

A detailed computational analysis would identify and quantify these interactions. For instance, the distance and angle of potential hydrogen bonds would be measured, and the geometry of pi-stacking interactions (e.g., parallel-displaced or T-shaped) would be characterized.

In the absence of specific research, a detailed analysis of the intermolecular interactions for this compound cannot be provided. An illustrative table of potential interactions is shown below.

Illustrative Data Table: Potential Intermolecular Interactions of this compound

| Type of Interaction | Potential Functional Group Involved | Potential Interacting Partner (in a receptor) |

|---|---|---|

| Hydrogen Bond Donor | Amide N-H | Data not available |

| Hydrogen Bond Acceptor | Amide C=O, Pyridine (B92270) N | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model for analogs of this compound would be developed by first synthesizing a library of related compounds and measuring their biological activity against a specific target.

Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods would then be employed to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of novel, unsynthesized analogs, thereby guiding further drug development efforts.

No QSAR studies for analogs of this compound have been reported in the scientific literature. A hypothetical table illustrating the components of a QSAR model is presented below.

Illustrative Data Table: Components of a Hypothetical QSAR Model for this compound Analogs

| Analog | Biological Activity (e.g., IC50) | Key Molecular Descriptors (Hypothetical) | Predicted Activity |

|---|---|---|---|

| Analog 1 | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available |

Preclinical Pharmacological and Biological Investigations of N 6 Methylpyridin 2 Yl Cyclopropanecarboxamide

Target Identification and Validation Studies

Enzyme Inhibition and Activation Assays (e.g., Kinases like GSK-3β)

The N-(pyridin-2-yl)cyclopropanecarboxamide scaffold, a core component of N-(6-methylpyridin-2-yl)cyclopropanecarboxamide, has been identified as a crucial element for the inhibition of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a variety of cellular processes, and its overexpression is linked to the pathogenesis of neuroinflammatory and neurodegenerative diseases.

In a study focused on developing new GSK-3β inhibitors, a series of compounds based on the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold were synthesized and evaluated. One notable compound from this series, referred to as compound 36, demonstrated significant inhibitory activity against GSK-3β with a half-maximal inhibitory concentration (IC50) of 70 nM. Further research into this chemical family led to the discovery of an even more potent GSK-3β inhibitor, compound 62, which exhibited an IC50 of 8 nM and a dissociation constant (Ki) of 2 nM.

| Compound | GSK-3β IC50 (nM) | GSK-3β Ki (nM) |

|---|---|---|

| Compound 36 | 70 | Not Reported |

| Compound 62 | 8 | 2 |

Receptor Binding Profiling (e.g., Orexin (B13118510) Receptors)

As of the latest available data, no specific studies detailing the receptor binding profile of this compound at orexin receptors have been identified in the public domain. While the broader class of cyclopropanecarboxamide (B1202528) derivatives has been explored for activity at various receptors, including orexin receptors, specific binding affinity data for this compound is not currently available.

Cellular Pathway Modulation Assays (e.g., anti-inflammatory pathways)

Compounds containing the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold have demonstrated significant modulation of anti-inflammatory pathways in cellular assays. The inhibition of GSK-3β by these compounds has been shown to have a direct impact on the production of pro-inflammatory mediators.

In a lipopolysaccharide (LPS)-induced inflammation model using the microglial BV-2 cell line, compound 36 was assessed for its anti-inflammatory properties. At a concentration of 10 μM, it significantly reduced the release of nitric oxide (NO) and the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Similarly, the highly potent GSK-3β inhibitor, compound 62, was also effective in suppressing the production of NO and pro-inflammatory cytokines in the same cellular model.

| Compound | Assay Model | Effect |

|---|---|---|

| Compound 36 | LPS-induced inflammation in BV-2 cells | Significant reduction in NO, IL-6, and TNF-α release |

| Compound 62 | LPS-induced inflammation in BV-2 cells | Suppression of NO and pro-inflammatory cytokine production |

In Vitro Cellular Activity

Cell-Based Functional Assays to Confirm Target Engagement

To confirm that the inhibition of GSK-3β by compounds with the N-(pyridin-2-yl)cyclopropanecarboxamide scaffold translates into a functional cellular effect, cell-based assays have been employed. One such assay involves the use of okadaic acid, a substance that induces hyperphosphorylation of tau protein, a pathological hallmark of neurodegenerative diseases like Alzheimer's disease.

In a cellular model of neurodegeneration induced by okadaic acid, compound 36 was shown to restore cell viability. This finding provides evidence of target engagement within a cellular context, indicating that the compound can effectively counteract the downstream pathological effects associated with dysregulated kinase activity. Similarly, compound 62 also demonstrated neuroprotective effects in an okadaic-acid-induced tau hyperphosphorylation cell model.

Investigation of Anti-proliferative Effects in Cell Lines (Excluding toxicity mechanisms)

Currently, there is no publicly available research specifically investigating the anti-proliferative effects of this compound on various cell lines. While the broader classes of pyridine (B92270) derivatives and cyclopropane-containing compounds have been investigated for their potential anti-cancer activities, specific data on the anti-proliferative properties of this compound are not available.

Assessment of Anti-inflammatory Responses in Cellular Models

Detailed studies assessing the direct anti-inflammatory responses of this compound or its analog in specific cellular models of inflammation were not prominently identified in the reviewed literature. However, inflammation is a critical component of neurodegenerative diseases, and the potent effects observed in in vivo models of Alzheimer's disease suggest a significant modulation of neuroinflammatory pathways. researchgate.netnih.gov Chronic inflammation is associated with the pathogenesis of various disorders, and therapeutic candidates often act by modulating key inflammatory signaling pathways. nih.govmdpi.com The reduction of pathological markers associated with neuroinflammation in animal models implies that the compound class may possess anti-inflammatory properties that warrant further investigation in dedicated cellular assays, such as those using lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell types. researchgate.netnih.govmdpi.com

Elucidation of Molecular Mechanisms at the Cellular Level (e.g., apoptosis, oxidative stress modulation)

The molecular mechanisms of the structural analog have been elucidated, pointing toward strong antioxidant and anti-apoptotic effects at the cellular level within the brain tissue of a preclinical model. nih.gov Oxidative stress, an imbalance between free radicals and antioxidants, is a key contributor to the pathology of neurodegenerative diseases. researchgate.net

Investigations revealed that treatment with the analog significantly counteracted the effects of amyloid-β (Aβ)-induced oxidative stress. nih.gov Specifically, it modulated key biomarkers of oxidative state in brain tissue. nih.gov The compound was shown to increase the activity of crucial antioxidant enzymes while reducing the levels of lipid peroxidation byproducts. nih.gov Furthermore, the analog demonstrated a capacity to alleviate severe cellular damage and apoptosis in the brains of rats exposed to Aβ₁₋₄₂. nih.gov

| Biomarker | Function | Observed Effect of Analog Treatment | Reference |

|---|---|---|---|

| Superoxide (B77818) Dismutase (SOD) | Antioxidant enzyme that catalyzes the dismutation of superoxide radicals. | Significantly Increased Activity | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. | Significantly Increased Activity | nih.gov |

| Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress. | Significantly Decreased Concentration | nih.gov |

In Vivo Preclinical Efficacy Models

Animal Models for Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The efficacy of the structural analog was assessed in an established animal model of Alzheimer's disease. researchgate.netnih.gov The study utilized male Sprague-Dawley rats that received a single microinjection of amyloid-β₁₋₄₂ (Aβ₁₋₄₂) into the hippocampus to induce Alzheimer's-like pathology and cognitive deficits. nih.gov

The administration of the analog resulted in a significant amelioration of the Aβ₁₋₄₂-induced impairments. nih.gov Treated rats showed attenuated learning and memory dysfunction compared to the untreated Aβ group. nih.gov On a molecular level, the compound significantly reduced the concentration of key pathological hallmarks of Alzheimer's disease within the brain tissue. nih.gov These findings suggest that the novel GSK-3β inhibitor could improve learning and memory dysfunction caused by Aβ₁₋₄₂. nih.gov

| Pathological Marker | Role in Alzheimer's Disease | Observed Effect of Analog Treatment | Reference |

|---|---|---|---|

| Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) | Primary component of amyloid plaques in the brain. | Significantly Decreased Concentration | nih.gov |

| Phospho-tau (p-tau) | Hyperphosphorylated tau protein is the main component of neurofibrillary tangles. | Significantly Decreased Concentration | nih.gov |

Animal Models for Inflammatory Conditions

Preclinical studies focusing specifically on the efficacy of this compound or its analog in dedicated animal models of inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease, were not identified in the reviewed literature. nih.gov However, given the established link between inflammation and neurodegeneration, the positive results in the Alzheimer's disease model, which has a significant neuroinflammatory component, suggest a potential therapeutic role in inflammation. researchgate.netfrontiersin.org Phytochemicals and other compounds with anti-inflammatory properties are often evaluated in various animal models to assess their therapeutic potential for chronic inflammatory diseases. nih.govmdpi.com Future studies could explore this compound class in models like adjuvant-induced arthritis or chemically induced colitis to determine its broader anti-inflammatory efficacy. nih.gov

Exploration of Other Disease Models Based on Predicted Target Modulation (e.g., CFTR-mediated diseases)

No preclinical studies were found that explored the efficacy of this compound or its known analogs in disease models related to the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) or other predicted targets outside of GSK-3β inhibition.

Pharmacodynamic Biomarker Studies in Relevant Preclinical Models

Pharmacodynamic biomarkers are crucial for demonstrating that a therapeutic agent is engaging its target and having a downstream biological effect. nih.gov Based on the preclinical efficacy studies of the structural analog in the Alzheimer's disease rat model, several candidate pharmacodynamic biomarkers were identified. nih.gov The modulation of these markers in brain tissue provides direct evidence of the compound's biological activity in a relevant disease context. nih.gov

The key pharmacodynamic effects observed were the changes in markers of oxidative stress and the reduction of core Alzheimer's disease pathologies. nih.gov Specifically, the increased activity of antioxidant enzymes (SOD, GSH-Px) and the decreased levels of an oxidative stress marker (MDA), alongside the reduction in brain concentrations of Aβ₁₋₄₂ and p-tau, serve as robust preclinical pharmacodynamic biomarkers for the activity of this compound class. nih.gov

An article on the advanced analytical method development for this compound cannot be generated at this time. Extensive searches have not yielded specific analytical methods, polymorphism studies, or stability data for this particular chemical compound.

The provided search results pertain to related but distinct molecules. For instance, while polymorphism of a different N-(6-methylpyridin-2-yl) derivative has been studied, this information is not directly applicable. Similarly, the chromatographic and mass spectrometric methods found are for other chemical entities and cannot be accurately extrapolated to this compound.

To provide a scientifically accurate and detailed article as requested, specific research on this compound is required. General methodologies for related compounds would not meet the stringent requirements for accuracy and specificity for the target molecule. Without dedicated studies on its analytical chemistry, any generated content would be speculative and not based on verifiable research findings.

Therefore, until specific scientific literature on the analytical method development for this compound becomes available, it is not possible to create the requested article.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the chemical compound "this compound" in the context of its development or application as a chemical probe for biological processes. Consequently, there is no data available to populate the requested article sections on its use in labeled analog synthesis, target deconvolution, phenotypic screening, or co-crystallization studies.

The performed searches yielded general information on the development of chemical probes for various biological targets, particularly sirtuin deacetylases, and broad overviews of techniques such as target deconvolution and phenotypic screening. However, none of the retrieved sources mentioned "this compound" or provided any research findings related to its use in the specified chemical biology applications.

Future Research Directions and Translational Perspectives Preclinical and Fundamental

Exploration of Novel Biological Targets Modulated by N-(6-Methylpyridin-2-yl)cyclopropanecarboxamide

Identifying the specific molecular targets of a small molecule is a foundational step in drug discovery, as it elucidates its mechanism of action and can help predict both efficacy and potential side effects. pharmafeatures.comnih.gov The process of target identification is crucial for optimizing a drug for a specific disease. nih.gov For this compound, a two-pronged approach involving computational and experimental methods would be employed.

Initial in silico modeling could predict potential binding partners based on the compound's structure. However, experimental validation is paramount. Key methodologies include:

Affinity-Based Pull-Down Assays: This technique involves chemically modifying the compound with a tag, such as biotin, allowing it to be used as "bait" to capture its binding partners from cell lysates. nih.gov The captured proteins are then identified using mass spectrometry. nih.gov

Label-Free Methods: These approaches, such as Drug Affinity Responsive Target Stability (DARTS), utilize the principle that a protein becomes more stable and resistant to degradation when bound to a small molecule. nih.gov Changes in protein stability in the presence of the compound can be detected to identify targets in their natural state. nih.gov

These investigations would aim to produce a ranked list of potential protein targets, which would then require further validation through secondary assays to confirm functional modulation.

Table 1: Hypothetical Output of a Target Identification Study for this compound This table is for illustrative purposes only.

| Potential Protein Target | Identification Method | Binding Affinity (Kd) | Cellular Pathway | Potential Therapeutic Relevance |

|---|---|---|---|---|

| Kinase X | Affinity Pull-Down + MS | 150 nM | Signal Transduction | Oncology |

| Enzyme Y | DARTS | 500 nM | Metabolism | Metabolic Disorders |

| Receptor Z | Affinity Pull-Down + MS | 800 nM | Cell Surface Signaling | Inflammation |

Investigation of Synergistic Effects in Combination with Other Preclinical Agents

Combination therapies are a cornerstone of modern medicine, particularly in complex diseases like cancer, as they can enhance therapeutic efficacy and overcome drug resistance. mdpi.comnih.gov Investigating the potential for this compound to act synergistically with other agents is a critical preclinical step. nih.gov Such studies would involve screening the compound in combination with a panel of established therapeutic agents in relevant disease models.

The primary goal is to identify combinations that produce a greater effect than the sum of their individual effects. researchgate.net This is often quantified using the Combination Index (CI), where:

CI < 1 indicates synergy.

CI = 1 indicates an additive effect.

CI > 1 indicates antagonism.

These preclinical experiments provide a rationale for developing combination treatment strategies for future clinical investigation. researchgate.net

Table 2: Hypothetical Synergy Screening of this compound with Agent A in a Cancer Cell Line This table is for illustrative purposes only.

| Compound | Concentration | Effect (% Inhibition) | Combination Index (CI) | Interpretation |

|---|---|---|---|---|

| This compound | X | 20% | - | - |

| Agent A | Y | 15% | - | - |

| Combination (X+Y) | - | 75% | 0.65 | Synergistic |

Development of Advanced In Vitro Models (e.g., Organoids, 3D Culture Systems)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive power in drug discovery. dergipark.org.trmdpi.com Advanced three-dimensional (3D) models, such as organoids and spheroids, offer a more physiologically relevant platform for evaluating drug efficacy. biologists.combohrium.comfrontiersin.org These models better mimic the in vivo environment by incorporating crucial cell-cell interactions and extracellular matrix components. bohrium.com

For this compound, a research plan would involve:

Patient-Derived Organoids: If a therapeutic area like cancer is pursued, organoids can be grown from patient tumor tissue. These models can help predict patient-specific responses to therapy, paving the way for personalized medicine. dergipark.org.tr

Organ-on-a-Chip Systems: These microfluidic devices can model the function of specific organs (e.g., liver, kidney) and would be invaluable for studying the compound's effects on organ-specific physiology and potential toxicity in a human-relevant context. frontiersin.org

The use of these advanced models can significantly improve the translation of preclinical findings to clinical outcomes. bohrium.com

Table 3: Comparison of In Vitro Model Systems

| Feature | 2D Monolayer Culture | 3D Spheroids/Organoids |

|---|---|---|

| Cell-Cell Interaction | Limited, planar | Extensive, spatial |

| Cell-Matrix Interaction | Artificial (plastic surface) | More representative of native tissue |

| Physiological Relevance | Low | High |

| Predictive Accuracy | Lower | Higher |

Integration of Omics Technologies for Comprehensive Biological Profiling

Omics technologies provide a holistic view of the molecular changes induced by a compound within a biological system. mdpi.comomicstutorials.com Integrating multiple omics layers allows for a comprehensive understanding of a drug's mechanism of action, helps identify biomarkers, and can reveal off-target effects. researchgate.net For this compound, a multi-omics approach would be essential for a deep biological profile.

Transcriptomics (RNA-Seq): Would reveal changes in gene expression patterns after treatment, highlighting the cellular pathways modulated by the compound.

Proteomics: Would identify changes in protein levels and post-translational modifications, offering insights that complement the transcriptomic data.

Metabolomics: Would measure changes in small molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism. researchgate.net

Integrating these large-scale datasets can help construct a detailed model of the compound's biological impact and identify potential biomarkers for monitoring its activity in further studies. mdpi.com

Table 4: Hypothetical Multi-Omics Profiling Strategy This table is for illustrative purposes only.

| Omics Technology | Biological Molecules Analyzed | Key Insights Gained |

|---|---|---|

| Transcriptomics | RNA | Altered gene expression; modulated signaling pathways |

| Proteomics | Proteins | Changes in protein abundance; target engagement confirmation |

| Metabolomics | Metabolites | Impact on cellular metabolism; functional pathway analysis |

Fundamental Studies on Pharmacokinetics and Metabolism in Preclinical Species (Excluding specific human data)

Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to its development. wuxiapptec.comnih.gov These studies are critical for bridging the gap between in vitro potency and in vivo efficacy. frontiersin.org Preclinical ADME studies for this compound would be conducted in various models.

In Vitro Metabolism: Experiments using liver microsomes or hepatocytes from different preclinical species (e.g., mouse, rat, dog) would assess metabolic stability and identify major metabolites. nih.gov

In Vivo Pharmacokinetics: Studies in rodent models would determine key parameters such as bioavailability, plasma half-life (t½), clearance (CL), and volume of distribution (Vd). allucent.com This data is essential for designing effective in vivo efficacy studies. wuxiapptec.com

These fundamental studies help predict a compound's behavior and inform the selection of appropriate models for further toxicological and efficacy testing. allucent.com

Table 5: Hypothetical Preclinical Pharmacokinetic Parameters for this compound in Rats This table is for illustrative purposes only.

| PK Parameter | Value | Unit |

|---|---|---|

| Bioavailability (F) | 45 | % |

| Half-life (t½) | 4.2 | hours |

| Clearance (CL) | 15.5 | mL/min/kg |

| Volume of Distribution (Vd) | 2.1 | L/kg |

Translational Research Pathways from Preclinical Efficacy to Investigative New Compound Concepts

Translational research aims to bridge the gap between laboratory discoveries and clinical applications—often called the "valley of death." nih.gov For this compound, a clear translational pathway is needed to move from promising preclinical data to a viable clinical candidate. This involves a continuous feedback loop between basic and clinical research. nih.gov

The key steps in this pathway include:

Robust Preclinical Efficacy: Demonstrating a significant and reproducible therapeutic effect in well-designed and relevant animal models of a target disease. nih.gov

Biomarker Identification: Using omics and other data to identify biomarkers that can be used to monitor the drug's effect and potentially select patients most likely to respond in future clinical trials. amsbiopharma.com

IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies under Good Laboratory Practice (GLP) conditions to provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities. ppd.com

Successfully navigating this pathway requires careful planning, rigorous experimental design, and a focus on generating data that is translatable to the human clinical setting. nih.govproventainternational.com

Table 6: Translational Pathway from Preclinical to Clinical Concept

| Phase | Key Objective | Primary Activities | Outcome |

|---|---|---|---|

| Discovery & Preclinical Validation | Demonstrate Proof-of-Concept | Target ID, In vitro/in vivo efficacy studies, PK/PD modeling | Lead Candidate Nomination |

| IND-Enabling Studies | Assess Safety Profile | GLP Toxicology, Safety Pharmacology, CMC* | Data package for IND submission |

| Early Clinical Development | Establish Human Safety & Dose | Phase 1 Clinical Trials | Safe dose range established for further trials |

CMC: Chemistry, Manufacturing, and Controls

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(6-methylpyridin-2-yl)cyclopropanecarboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between cyclopropanecarboxylic acid derivatives and 6-methylpyridin-2-amine. highlights that substituent positioning (e.g., 6-methyl on pyridyl rings) significantly impacts reaction efficiency. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., cyclopropane protons at δ 0.76–0.96 ppm ) and mass spectrometry (MS) to verify molecular weight (e.g., [M+1]+ peaks in ESI-MS ). Intermediate purity is assessed via HPLC or TLC .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide), SC-XRD revealed bond angles (e.g., cyclopropane C-C-C angles ~60°) and intermolecular interactions (e.g., hydrogen bonding between amide groups and heteroatoms) critical for stability . Data refinement uses SHELX software .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Kinase inhibition assays (e.g., c-Met kinase) are common. describes using ATP-competitive binding assays with IC₅₀ calculations. Cell viability assays (e.g., MTT) in cancer lines (e.g., H460) assess cytotoxicity. For agrochemical applications (e.g., plant protection), antifungal or insecticidal activity is tested via microplate dilution assays .

Advanced Research Questions

Q. How do structural modifications to the pyridyl or cyclopropane moieties affect target selectivity and potency?

- Methodological Answer : Structure-activity relationship (SAR) studies in show that substituting the pyridyl ring with electron-donating groups (e.g., 6-methyl) enhances kinase inhibition by improving hydrophobic interactions. Cyclopropane rigidity optimizes binding entropy; replacing it with larger rings (e.g., cyclohexane) reduces activity due to steric hindrance . Computational docking (e.g., AutoDock Vina) validates these interactions .

Q. What analytical approaches resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping cyclopropane protons) are addressed via 2D techniques (COSY, HSQC) . For ambiguous X-ray data (e.g., disordered solvent molecules), iterative refinement in SHELXL and electron density maps (e.g., Fo-Fc) clarify atomic positions . High-resolution MS (HRMS) resolves molecular formula discrepancies .

Q. How can synthetic routes be optimized to improve yield and scalability for this compound?

- Methodological Answer : emphasizes optimizing coupling reagents (e.g., HATU vs. EDC) and reaction solvents (e.g., DMF vs. THF). Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h). Scalability is enhanced via flow chemistry, as demonstrated for similar carboxamides in , achieving yields >80% .

Q. What computational models predict the pharmacokinetic properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.